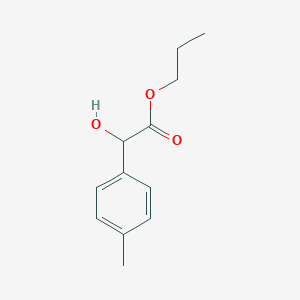
Propyl hydroxy(4-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl hydroxy(4-methylphenyl)acetate, also known as p-hydroxyacetophenone propyl ether, is a colorless liquid with a pleasant odor. It is widely used in the fragrance and flavor industry due to its sweet, floral, and fruity aroma. Besides its use in the fragrance industry, propyl hydroxy(4-methylphenyl)acetate has several scientific research applications.
Wissenschaftliche Forschungsanwendungen
Propyl hydroxy(4-methylphenyl)acetate has several scientific research applications. It is used as a solvent in the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral ligands for asymmetric synthesis. Propyl hydroxy(4-methylphenyl)acetate is also used as a flavoring agent in the food industry. It is used in the production of perfumes, soaps, and cosmetics due to its pleasant odor.
Wirkmechanismus
The mechanism of action of propyl hydroxy(4-methylphenyl)acetate is not well understood. However, it is believed to act as an agonist of the GABA-A receptor. GABA-A receptors are the primary inhibitory receptors in the central nervous system. Activation of the GABA-A receptor leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron. This hyperpolarization leads to the inhibition of neurotransmitter release, resulting in sedative and anxiolytic effects.
Biochemische Und Physiologische Effekte
Propyl hydroxy(4-methylphenyl)acetate has several biochemical and physiological effects. It has been shown to have sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant and antinociceptive effects. Propyl hydroxy(4-methylphenyl)acetate has also been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl hydroxy(4-methylphenyl)acetate has several advantages in lab experiments. It is readily available, easy to handle, and has a low toxicity profile. It is also relatively inexpensive compared to other organic solvents. However, propyl hydroxy(4-methylphenyl)acetate has some limitations. It has a low boiling point and high vapor pressure, making it difficult to handle in large quantities. It also has a strong odor, which can be unpleasant in the lab.
Zukünftige Richtungen
There are several future directions for the research on propyl hydroxy(4-methylphenyl)acetate. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Another direction is to study its potential as an antioxidant and anti-inflammatory agent. Further research is also needed to understand the mechanism of action of propyl hydroxy(4-methylphenyl)acetate and its effects on the central nervous system.
Conclusion:
In conclusion, propyl hydroxy(4-methylphenyl)acetate is a colorless liquid widely used in the fragrance and flavor industry. It has several scientific research applications, including its use as a solvent and reagent in organic synthesis, and as a flavoring agent in the food industry. Propyl hydroxy(4-methylphenyl)acetate has sedative, anxiolytic, anticonvulsant, and antinociceptive effects, and also exhibits antioxidant and anti-inflammatory properties. While it has advantages in lab experiments, such as low toxicity and availability, it also has some limitations, including a strong odor and low boiling point. Future research directions include investigating its potential as a therapeutic agent for neurological disorders and understanding its mechanism of action on the central nervous system.
Synthesemethoden
Propyl hydroxy(4-methylphenyl)acetate can be synthesized by reacting Propyl hydroxy(4-methylphenyl)acetatetophenone with propyl alcohol in the presence of an acid catalyst. The reaction takes place at a temperature of 80-100°C and under atmospheric pressure. The product is then purified by distillation or recrystallization to obtain a pure form of propyl hydroxy(4-methylphenyl)acetate.
Eigenschaften
CAS-Nummer |
15913-17-4 |
|---|---|
Produktname |
Propyl hydroxy(4-methylphenyl)acetate |
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12(14)11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
KUMFIUNBUPWSEM-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
Kanonische SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
Andere CAS-Nummern |
15913-17-4 |
Synonyme |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



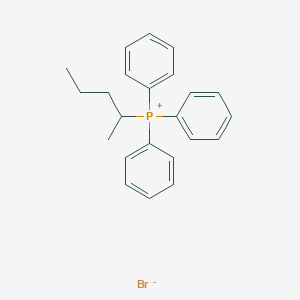
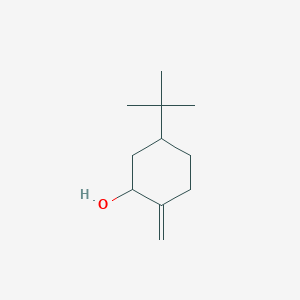
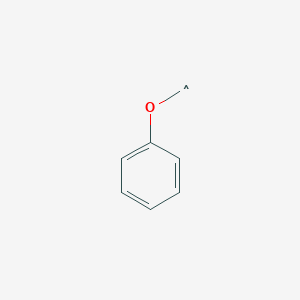
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
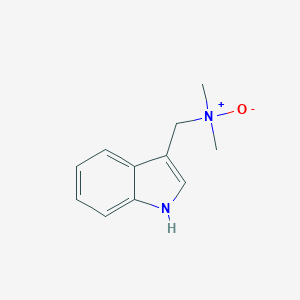
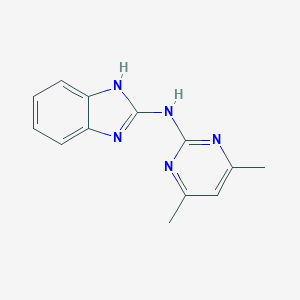
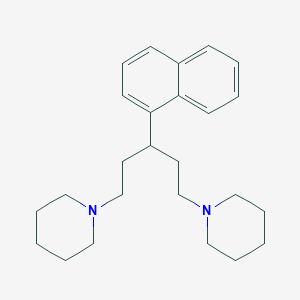
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
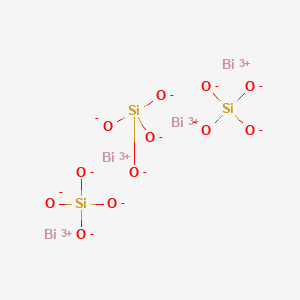
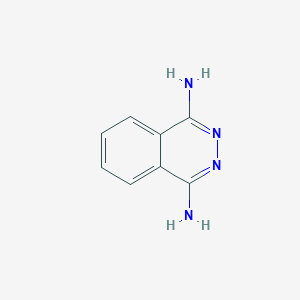
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
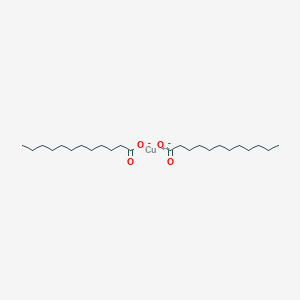
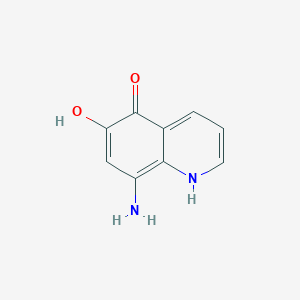
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)